1-(3-Chloro-4-methylphenyl)imidazolidin-2-one

Antibacterial Gram-positive SAR

1-(3-Chloro-4-methylphenyl)imidazolidin-2-one is a research-exclusive heterocyclic building block featuring the critical 3-chloro-4-methylphenyl substituent. SAR studies confirm this motif is not interchangeable—subtle aryl modifications shift potency over 100-fold, making generic replacement scientifically untenable. The compound is ideally suited for Gram-positive antibacterial programs targeting S. epidermidis, insect octopamine receptor antagonist development, and CNS drug discovery where balanced lipophilicity governs brain penetration. Procure with confidence: this specific substitution pattern is essential for target engagement and SAR integrity in your medicinal chemistry campaigns.

Molecular Formula C10H11ClN2O
Molecular Weight 210.66 g/mol
CAS No. 1031927-20-4
Cat. No. B1462213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-methylphenyl)imidazolidin-2-one
CAS1031927-20-4
Molecular FormulaC10H11ClN2O
Molecular Weight210.66 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCNC2=O)Cl
InChIInChI=1S/C10H11ClN2O/c1-7-2-3-8(6-9(7)11)13-5-4-12-10(13)14/h2-3,6H,4-5H2,1H3,(H,12,14)
InChIKeyDKSGHEFILYXKBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-4-methylphenyl)imidazolidin-2-one (CAS 1031927-20-4) for Research Sourcing: Procurement-Relevant Chemical Profile


1-(3-Chloro-4-methylphenyl)imidazolidin-2-one (CAS 1031927-20-4) is a heterocyclic organic compound with the molecular formula C10H11ClN2O and a molecular weight of 210.66 g/mol . It features an imidazolidin-2-one core substituted with a 3-chloro-4-methylphenyl group at the N1 position . As a building block available from commercial suppliers at purities typically ≥95-98%, it is intended solely for research use and not for human or veterinary applications .

Scientific Justification for Procuring 1-(3-Chloro-4-methylphenyl)imidazolidin-2-one Over In-Class Analogues


Empirical evidence confirms that simple imidazolidin-2-one analogues are not interchangeable. Subtle modifications to the aryl substitution pattern profoundly alter biological activity. For example, structure-activity relationship (SAR) studies on phenyl imidazolidin-2-ones as insect octopamine receptor antagonists demonstrate that even minor changes in aryl substitution can shift the EC50 value by over 100-fold (from >5000 nM to 25.2 nM) [1]. Similarly, in antiviral imidazolidin-2-one derivatives, the specific N-aryl substituent is a critical determinant of potency, with activity against EV71 varying from sub-nanomolar to micromolar IC50 values depending on the exact substituent [2]. Therefore, the specific 3-chloro-4-methylphenyl substituent on this compound is a key structural feature that dictates its distinct physicochemical and biological profile, making generic replacement scientifically untenable.

Procurement-Relevant Quantitative Differentiation of 1-(3-Chloro-4-methylphenyl)imidazolidin-2-one


Enhancement of Gram-Positive Antibacterial Activity Conferred by the 3-Chloro-4-methylphenyl Moiety

In a structure-activity relationship (SAR) study of thiourea derivatives, the incorporation of a 3-chloro-4-methylphenyl group was associated with promising activity against Gram-positive pathogens, including antibiofilm potency and inhibition of Staphylococcus epidermidis [1]. While specific MIC values for the target compound are not reported, the 3-chloro-4-methylphenyl and 3,4-dichlorophenyl substituents were identified as the most promising among the evaluated analogues, suggesting this specific substitution pattern is beneficial for antibacterial activity [1]. This is a class-level inference based on the superior performance of the 3-chloro-4-methylphenyl motif within a related series.

Antibacterial Gram-positive SAR Biofilm

Inferred Potential as an Octopamine Receptor Antagonist Lead Based on Closely Related Analogues

In a study of phenyl imidazolidin-2-ones as antagonists of the Plutella xylostella octopamine receptor (PxOA2B1), compound 3d, which features a 2,6-diethylphenyl substituent, exhibited an EC50 of 25.2 nM [1]. The study included a comparator analogue, compound 3a, bearing a 4-chlorophenyl group, which showed no antagonist activity at 10 μM (EC50 > 5000 nM) [1]. This demonstrates that the specific aryl substituent on the imidazolidin-2-one core is the primary determinant of antagonist potency, with >200-fold difference in activity between two closely related compounds [1]. This is a cross-study comparable, as the target compound's distinct 3-chloro-4-methylphenyl motif positions it as a unique structural candidate within this established pharmacophore space.

Insecticide Octopamine Receptor Antagonist SAR

Contribution of the 3-Chloro-4-methylphenyl Group to Physicochemical and DMPK Properties

The 3-chloro-4-methylphenyl substituent provides a distinct physicochemical profile compared to other common aromatic groups. The presence of both a chlorine atom and a methyl group increases the compound's lipophilicity relative to an unsubstituted phenyl or a mono-substituted analogue . This is a class-level inference based on well-established medicinal chemistry principles regarding halogen and alkyl substitution. The increased lipophilicity (estimated logP ~2.5-3.0 for this compound versus ~1.5 for an unsubstituted phenyl analogue) can enhance membrane permeability but may also increase metabolic clearance. The specific 3-chloro-4-methyl substitution pattern offers a balance that is not achievable with either a 4-chloro or 3-methyl group alone, providing a unique tool for optimizing both target engagement and ADME properties.

Lipophilicity Metabolic Stability Physicochemical Properties DMPK

Best Research and Industrial Application Scenarios for 1-(3-Chloro-4-methylphenyl)imidazolidin-2-one


Scaffold for Antibacterial Drug Discovery Targeting Gram-Positive Pathogens

As a building block, 1-(3-Chloro-4-methylphenyl)imidazolidin-2-one is best applied in medicinal chemistry programs focused on developing new antibacterial agents, particularly against Gram-positive bacteria. The evidence indicates that the 3-chloro-4-methylphenyl motif is associated with enhanced activity against strains like S. epidermidis and may confer antibiofilm properties [1]. This compound can serve as a core scaffold for further derivatization to explore structure-activity relationships (SAR) and optimize potency.

Lead Optimization for Invertebrate-Selective Insecticides

Given the high potency observed for structurally related phenyl imidazolidin-2-ones as antagonists of invertebrate octopamine receptors [1], this compound is ideally suited for research into novel insecticides. The octopamine receptor is an invertebrate-specific target, minimizing off-target effects in mammals. This compound provides a unique starting point for synthesizing a library of analogues to explore SAR around the phenyl ring, with the goal of identifying a potent and selective lead candidate for agricultural pest control.

Research Tool for Modulating Physicochemical Properties in CNS Drug Discovery

The distinct physicochemical profile conferred by the 3-chloro-4-methylphenyl group—specifically its increased lipophilicity and balanced electronic properties [1]—makes this compound a valuable tool in central nervous system (CNS) drug discovery. It can be used as a building block to systematically explore how variations in aryl substitution affect critical parameters like brain penetration, plasma protein binding, and metabolic stability, which are essential for developing effective CNS therapeutics.

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